molecular formula C27H29NO4 B2649048 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid CAS No. 2375273-61-1

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid

Cat. No.: B2649048
CAS No.: 2375273-61-1
M. Wt: 431.532
InChI Key: ZNRJVAPFWFRGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid is a specialized organic compound featuring a rigid adamantane backbone, a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group, and an acetic acid moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The adamantane moiety imparts exceptional rigidity and hydrophobicity, which may enhance thermal stability and influence molecular interactions in supramolecular chemistry or drug design.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c29-25(30)14-27(18-10-16-9-17(12-18)13-19(27)11-16)28-26(31)32-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,16-19,24H,9-15H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJVAPFWFRGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The adamantyl moiety provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of Fmoc-protected acetic acid derivatives. Key structural variations among analogs include:

  • Aromatic substituents: E.g., 2-(3,4-dichlorophenyl)-2-(Fmoc-amino)acetic acid () and 2-(2,4-difluorophenyl)-2-(Fmoc-amino)acetic acid (). These derivatives leverage substituted phenyl groups for enhanced π-π stacking or receptor binding.
  • Heterocyclic systems: E.g., 3-{[(Fmoc)amino}-6-methyl-2-oxo-pyridinyl]acetic acid (), which introduces a pyridinone ring for hydrogen bonding or metal coordination.
  • Aliphatic linkers: E.g., [2-(2-(Fmoc-amino)ethoxy)ethoxy]acetic acid (), incorporating polyethylene glycol (PEG)-like chains to improve solubility.
  • Dual protecting groups: E.g., N-Boc-N′-Fmoc-diaminoacetic acid (), combining Fmoc and tert-butoxycarbonyl (Boc) groups for orthogonal protection strategies.
  • Spiro or bicyclic systems: E.g., 2-(Fmoc-amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid (), which introduces conformational constraints.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-[2-(Fmoc-amino)-2-adamantyl]acetic acid C₂₈H₃₁NO₄* ~453.56* Adamantane core, Fmoc protection Peptide synthesis, hydrophobic tagging -
3-{[(Fmoc)amino}-6-methyl-2-oxo-pyridinyl]acetic acid C₂₃H₂₂N₂O₅ 406.44 Pyridinone ring Metal chelation, drug intermediates
[2-(2-(Fmoc-amino)ethoxy)ethoxy]acetic acid C₂₁H₂₃NO₆ 397.41 PEG-like linker Solubility enhancement, bioconjugation
N-Boc-N′-Fmoc-diaminoacetic acid C₂₃H₂₄N₂O₆ 424.45 Dual Boc/Fmoc protection Orthogonal peptide synthesis
2-(3,4-dichlorophenyl)-2-(Fmoc-amino)acetic acid C₂₃H₁₇Cl₂NO₄ 454.29 Dichlorophenyl substituent Antimicrobial agent development

*Theoretical values based on adamantane (C₁₀H₁₆) and Fmoc (C₁₅H₁₁O₂) contributions.

  • Solubility : PEG-containing analogs (e.g., ) exhibit improved aqueous solubility compared to adamantyl or aryl-substituted derivatives, which are more hydrophobic .
  • Stability : Adamantane’s rigidity may enhance thermal stability, whereas aryl or heterocyclic systems () could be prone to oxidative degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.